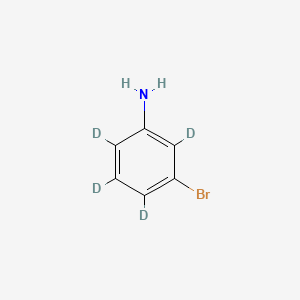

3-Bromoaniline-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,4,5,6-tetradeuterioaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYHYLGCQVVLOQ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromoaniline-d4 synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 3-Bromoaniline-d4

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, an isotopically labeled compound of significant interest in pharmaceutical and metabolic research. Deuterium-labeled compounds are invaluable tools for investigating reaction mechanisms, quantifying metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates through the kinetic isotope effect.[][2] This document moves beyond simple protocols to explain the underlying chemical principles, offering field-proven insights into experimental design and execution. We will explore robust methods for deuterium incorporation via acid-catalyzed hydrogen-deuterium exchange and outline systematic procedures for purification and rigorous analytical validation.

Introduction: The Significance of Deuterated Aromatic Amines

Isotopically labeled molecules, particularly those incorporating deuterium, have become indispensable in modern drug discovery and development. The substitution of hydrogen with its heavier isotope, deuterium, creates a C-D bond that is stronger and less readily cleaved than a C-H bond. This seemingly subtle modification can have profound effects on a molecule's metabolic stability, reducing the rate of oxidative metabolism and potentially improving a drug's half-life and safety profile.[]

3-Bromoaniline serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4] The deuterated analogue, this compound (3-bromo-2,4,5,6-tetradeuterioaniline), provides a stable isotopic label on the aromatic ring, making it an ideal tracer for metabolic studies and a valuable starting material for the synthesis of "heavy drugs".[5] This guide details the practical synthesis and purification of this important research chemical.

Synthesis of this compound: Methodologies and Mechanistic Insights

The most direct and efficient method for preparing this compound is through a direct hydrogen-deuterium (H-D) exchange reaction on the aromatic ring of 3-Bromoaniline. This reaction is typically acid-catalyzed and proceeds via an electrophilic aromatic substitution (EAS) mechanism, where a deuteron (D⁺) acts as the electrophile.[6]

Primary Synthesis Route: Acid-Catalyzed H-D Exchange

The amino group (-NH₂) of aniline is a strong activating group, making the aromatic ring electron-rich and thus highly susceptible to electrophilic attack at the ortho and para positions. This inherent reactivity can be harnessed to replace the hydrogen atoms at positions 2, 4, 5, and 6 with deuterium.

Authoritative Insight: The choice of the deuterated acid is critical. Strong acids like deuterated trifluoroacetic acid (CF₃COOD) or deuterated trifluoromethanesulfonic acid (TfOD) serve as both the catalyst and the deuterium source.[6][7] CF₃COOD is highly effective and can be prepared in an anhydrous fashion from trifluoroacetic anhydride and D₂O.[6] The reaction is driven by heating, which provides the necessary activation energy to overcome the reaction barrier.

Experimental Protocol: H-D Exchange with CF₃COOD

-

Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place 3-Bromoaniline (1.0 eq).

-

Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add deuterated trifluoroacetic acid (CF₃COOD, ~10-20 eq) to the flask. The acid acts as the solvent and the deuterium source.

-

Thermal Conditions: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.[8] The reaction is typically monitored over 16-24 hours to ensure a high degree of deuterium incorporation.

-

Work-up - Neutralization: After cooling to room temperature, the reaction mixture is carefully and slowly poured over crushed ice. The acidic solution is then neutralized by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is basic (pH > 8). This step is crucial to deprotonate the anilinium salt and regenerate the free amine.

-

Extraction: The neutralized aqueous solution is transferred to a separatory funnel and extracted three times with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Caption: High-level workflow for the synthesis of this compound.

Alternative Synthesis Strategy: Multi-Step Approach

An alternative, though less direct, route involves building the molecule from a pre-deuterated benzene ring. This method offers precise control over the deuteration pattern but requires multiple synthetic steps.

-

Nitration: Benzene-d6 is first nitrated using a mixture of nitric acid and sulfuric acid to produce nitrobenzene-d5.

-

Bromination: The nitro group is a meta-director. Therefore, bromination of nitrobenzene-d5 using Br₂ and a Lewis acid catalyst (e.g., FeBr₃) will introduce a bromine atom at the 3-position, yielding 3-bromo-1-nitrobenzene-d4.[9]

-

Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as tin (Sn) in concentrated hydrochloric acid (HCl) or catalytic hydrogenation, to afford the final product, this compound.[10]

Caption: A conceptual multi-step route to this compound.

Purification of this compound: Achieving Analytical Grade

The purity of the final compound is paramount for its intended applications. The choice of purification method depends on the nature of the impurities present after the synthesis.

Purification Methodologies

-

Vacuum Distillation: 3-Bromoaniline has a high boiling point (251-253 °C), making distillation at atmospheric pressure impractical as it may lead to decomposition. Vacuum distillation is the preferred method for purifying the crude liquid/low-melting solid, as it lowers the boiling point significantly, allowing for separation from non-volatile impurities without thermal degradation.

-

Column Chromatography: For removing impurities with similar volatility, silica gel column chromatography is highly effective. A mobile phase consisting of a gradient of hexane and ethyl acetate is typically employed. The separation is monitored by Thin-Layer Chromatography (TLC) to identify and collect the fractions containing the pure product.

-

Recrystallization: While 3-bromoaniline has a low melting point (15-18 °C), making standard recrystallization challenging, it can be effective for aniline derivatives that are solid at room temperature.[4][11] If impurities cause the deuterated product to be a solid, a low-temperature recrystallization from a suitable solvent like hexanes could be attempted.

Data Presentation: Comparison of Purification Techniques

| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Limitations |

| Vacuum Distillation | >85 | >99 | Excellent for volatile, thermally stable compounds; highly scalable.[11] | May not separate isomers or impurities with close boiling points. |

| Column Chromatography | 60-90 | >99.5 | High resolving power for a wide range of impurities. | Can be time-consuming and requires significant solvent usage. |

| Recrystallization | 70-90 (optimized) | >99.8 | Can yield very high purity for solid compounds; cost-effective.[11] | Not suitable for liquids or oils; yield can be compromised. |

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is required to confirm the chemical identity, assess the purity, and, most importantly, determine the degree of deuterium incorporation in the final product.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most direct method to quantify deuteration. A successful synthesis of this compound will show a significant reduction or complete disappearance of the proton signals corresponding to the aromatic ring positions (2, 4, 5, and 6). The residual proton signals can be integrated against an internal standard or the -NH₂ protons to calculate the isotopic purity.

-

Mass Spectrometry (MS): Mass spectrometry provides definitive proof of deuterium incorporation. The molecular ion peak for this compound will appear at a higher mass-to-charge ratio (m/z) compared to its non-deuterated counterpart. The expected molecular weight for C₆H₂D₄BrN is approximately 176.05 g/mol , whereas the molecular weight of standard 3-Bromoaniline (C₆H₆BrN) is 172.02 g/mol .[5][12]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The presence of deuterium can be qualitatively confirmed by the appearance of C-D stretching bands around 2100-2300 cm⁻¹, a region where C-H stretches are absent.[13]

Caption: A systematic workflow for the analytical validation of this compound.

Safety and Handling

3-Bromoaniline is classified as an acute toxin and is harmful if swallowed, inhaled, or in contact with skin.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

The synthesis of this compound via acid-catalyzed hydrogen-deuterium exchange is a robust and efficient method for producing this valuable isotopically labeled compound. Careful selection of purification techniques, such as vacuum distillation or column chromatography, is essential for achieving the high purity required for research and development applications. The comprehensive analytical workflow described herein provides a self-validating system to ensure the identity, purity, and degree of deuteration of the final product, empowering scientists with a reliable tool for their advanced studies.

References

-

Giles, R., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(5), 747-749. Available at: [Link]

-

Le, C. M., et al. (2023). Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines. Journal of Labelled Compounds and Radiopharmaceuticals, 66(10), 321-331. Available at: [Link]

-

ResearchGate. (n.d.). Hydrogen–deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Available at: [Link]

-

Mehr, S. H. M., et al. (2018). Deuteration of Aromatic Rings under Very Mild Conditions through Keto-Enamine Tautomeric Amplification. The Journal of Organic Chemistry, 83(15), 8342-8349. Available at: [Link]

-

Transformation Tutoring. (2024). Starting with benzene, design a synthesis 3-Bromoaniline. Available at: [Link]

-

Ablordeppey, S. Y., et al. (2012). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein Expression and Purification, 82(2), 263-269. Available at: [Link]

-

Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Available at: [Link]

-

YouTube. (2023). Synthetic Route (Aniline to meta-Bromoaniline). Available at: [Link]

-

Wiley-VCH. (n.d.). 3-Bromoaniline - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Strategy of aniline tagging method. Available at: [Link]

-

PubChem. (n.d.). 3-Bromoaniline. National Center for Biotechnology Information. Available at: [Link]

-

Mary, Y. S., et al. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 432-445. Available at: [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]

-

ResearchGate. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Available at: [Link]

-

ResearchGate. (2024). A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS. Available at: [Link]

Sources

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C6H6BrN | CID 71314213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mild and selective hydrogen-deuterium exchange for aromatic hydrogen of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. transformationtutoring.com [transformationtutoring.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Bromoaniline(591-19-5) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Bromoaniline-d4

A Senior Application Scientist's Perspective on NMR and Mass Spectrometry Data Interpretation

Introduction

3-Bromoaniline serves as a crucial intermediate in the synthesis of a wide array of organic compounds, from pharmaceuticals to agrochemicals.[1][2] Its chemical reactivity, dictated by the interplay between the amino and bromo substituents on the aromatic ring, makes it a versatile building block.[1] In modern research, particularly in mechanistic studies, quantitative analysis, and metabolic tracking, isotopically labeled internal standards are indispensable. 3-Bromoaniline-d4, where four hydrogen atoms on the aromatic ring are replaced by deuterium, is one such standard. The deuterium labeling provides a distinct mass signature for mass spectrometry and dramatically simplifies proton nuclear magnetic resonance (¹H NMR) spectra, facilitating unambiguous identification and quantification.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. We will explore the underlying principles of how isotopic labeling influences spectral output and provide practical, field-proven insights into data interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and the Significance of Deuteration

The strategic replacement of protons with deuterium atoms is a cornerstone of advanced spectroscopic analysis.[3][4][5] In this compound, the four protons on the benzene ring are substituted with deuterium.

Caption: Molecular structure of this compound.

The primary benefits of this deuteration strategy are twofold:

-

Simplification of ¹H NMR Spectra: Deuterium is NMR-inactive under standard proton NMR conditions. Consequently, the complex splitting patterns of the aromatic region are eliminated, leaving only the signal from the amine (-NH₂) protons. This spectral simplification is invaluable for isolating and studying the amine group's chemical environment.[4]

-

Mass Shift in Mass Spectrometry: Each deuterium atom adds approximately one mass unit to the molecule compared to protium. The resulting mass shift of four units creates a distinct molecular ion peak, allowing the compound to be easily differentiated from its non-labeled counterpart and other background ions in complex matrices.

¹H NMR Spectroscopy Analysis

In a standard ¹H NMR spectrum of unlabeled 3-bromoaniline, the aromatic region (typically 6.5-7.5 ppm) displays a complex set of multiplets corresponding to the four ring protons.[6] For this compound, this region is silent.

Expected Spectrum: The only significant signal will be a broad singlet corresponding to the two protons of the amine (-NH₂) group.

-

Chemical Shift (δ): The chemical shift of the -NH₂ protons in anilines typically appears between 3.5 and 4.5 ppm when using a non-protic solvent like CDCl₃.[6] This value is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The signal will shift downfield in hydrogen-bond-accepting solvents like DMSO-d₆.

-

Integration: The integral of this peak will correspond to two protons.

-

Multiplicity: It will appear as a singlet, although it is often broadened due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a standard ¹H NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy Analysis

In the ¹³C NMR spectrum, all six carbon atoms of the benzene ring will be visible. The deuteration has a noticeable but less dramatic effect compared to ¹H NMR.

Expected Spectrum:

-

Chemical Shifts (δ): The chemical shifts will be very similar to those of unlabeled 3-bromoaniline.[7] The electron-withdrawing bromine and electron-donating amino group exert significant influence.

-

Carbon-Deuterium Coupling (C-D): Carbons directly bonded to deuterium will exhibit coupling. Since deuterium has a spin I=1, a C-D bond will typically split the carbon signal into a 1:1:1 triplet. This coupling can be removed using deuterium decoupling if desired.

-

Signal Intensity: Due to the C-D coupling and longer relaxation times, the signals for the deuterated carbons (C2, C4, C5, C6) will be of lower intensity compared to the non-deuterated carbons (C1, C3).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for 3-Bromoaniline and known isotopic effects)

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (¹³C-{¹H}) | Notes |

| C1 | ~148 | Singlet | Carbon attached to the amino group (-NH₂). |

| C2 | ~114 | Triplet (due to C-D) | Ortho to the amino group. Signal intensity will be reduced. |

| C3 | ~123 | Singlet | Carbon attached to the bromine atom. |

| C4 | ~122 | Triplet (due to C-D) | Para to the amino group. Signal intensity will be reduced. |

| C5 | ~131 | Triplet (due to C-D) | Meta to the amino group. Signal intensity will be reduced. |

| C6 | ~118 | Triplet (due to C-D) | Ortho to the amino group. Signal intensity will be reduced. |

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis, though a more concentrated sample (20-50 mg) is often beneficial.

-

Instrument Setup: Use a broadband probe on a standard NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for identifying this compound, revealing its molecular weight and structural information through characteristic fragmentation patterns.

Molecular Ion (M⁺˙): The most telling feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[8] This results in two molecular ion peaks separated by 2 m/z units, with almost equal intensity (the M⁺˙ and M+2 peaks).

-

Molecular Weight of C₆H₂D₄⁷⁹BrN: 175.00 Da

-

Molecular Weight of C₆H₂D₄⁸¹BrN: 177.00 Da

Therefore, the mass spectrum will show a characteristic doublet of nearly equal height at m/z 175 and 177 . This pattern is a definitive indicator of the presence of one bromine atom in the molecule.[8]

Fragmentation Pattern: Aromatic amines and halogenated compounds exhibit predictable fragmentation pathways.[9][10][11] The primary fragmentation events for this compound are outlined below.

Caption: Primary EI fragmentation pathway for this compound.

Table 2: Major Fragments in the EI Mass Spectrum of this compound

| m/z (Fragment Ion) | Ion Structure | Loss from Parent Ion | Notes |

| 175/177 | [C₆D₄H₂BrN]⁺˙ | - | Molecular Ion Peak (M⁺˙) . The characteristic 1:1 doublet confirms the presence of one bromine atom. |

| 96 | [C₆D₄H₂N]⁺ | - Br• | Loss of a bromine radical. This is a common and significant fragmentation for alkyl and aryl halides, resulting in a stable cation.[12] |

| 68 | [C₅D₃H₂]⁺ | - Br•, - DCN | Loss of deuterated hydrogen cyanide (DCN, 28 amu) from the m/z 96 fragment. This is characteristic of the aniline moiety. |

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Setup:

-

Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometry (MS) Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-250.

-

-

Data Analysis: Identify the chromatographic peak for this compound. Analyze the corresponding mass spectrum, focusing on the molecular ion region and the key fragment ions as detailed above.

Conclusion

The spectroscopic analysis of this compound provides a clear example of how isotopic labeling is a powerful tool in chemical analysis. Deuteration leads to a dramatic simplification of the ¹H NMR spectrum, allowing for focused study of the amine functional group. In ¹³C NMR, it provides additional structural information through C-D coupling patterns. Finally, in mass spectrometry, the combination of the deuterium mass shift and the natural isotopic pattern of bromine creates a highly specific and easily identifiable molecular ion signature. This comprehensive spectroscopic fingerprint makes this compound an excellent internal standard for quantitative studies and a valuable tool for mechanistic research in academic and industrial settings.

References

- Kay, L. E. (n.d.). New developments in isotope labeling strategies for protein solution NMR spectroscopy. University of Toronto.

-

(n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. Retrieved from [Link]

-

(2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. Retrieved from [Link]

-

(n.d.). Isotope labeling strategies for NMR studies of RNA. PMC - PubMed Central. Retrieved from [Link]

- Jariwala, F. B., & Attygalle, A. B. (2012). Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing.

-

(2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. NIH. Retrieved from [Link]

- (n.d.).

-

(n.d.). Electron Ionization Mass Spectrometry of Halogenated Anilines. bol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- (2026). Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells for Enhanced Energy Storage Performance.

- (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

(n.d.). 13C-NMR spectrum of compound (4i). ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

-

Transformation Tutoring. (2024). Starting with benzene, design a synthesis 3-Bromoaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromoaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 3-bromo-. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- (n.d.).

-

Chegg. (2018). Solved Below is the mass spectrum of 4-bromoaniline. Analyze. Retrieved from [Link]

- (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Science.

Sources

- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 2. Page loading... [guidechem.com]

- 3. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 4. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 3-Bromoaniline(591-19-5) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. morawa.at [morawa.at]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chegg.com [chegg.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

Introduction: The Strategic Role of Deuteration in Modern Drug Development

An In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated 3-Bromoaniline

3-Bromoaniline is a fundamental building block in organic synthesis, serving as a key intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] Its aromatic amine structure and bromine substituent provide versatile handles for complex molecular architecture.[3][4] In advanced drug development, the strategic replacement of hydrogen atoms with their stable, non-radioactive isotope, deuterium (²H or D), has emerged as a powerful tool for optimizing drug candidates.[][6] This process, known as deuteration, can significantly improve a drug's pharmacokinetic profile by leveraging the deuterium kinetic isotope effect (KIE).[7][8]

The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond, making it more difficult to cleave.[][6] For drugs metabolized by enzymes like the Cytochrome P450 (CYP) family, where C-H bond cleavage is often the rate-limiting step, this substitution can dramatically slow down metabolic degradation.[7][8] This "deuterium switch" can lead to a longer drug half-life, reduced dosing frequency, improved safety profiles by minimizing toxic metabolites, and enhanced therapeutic efficacy.[][9] The successful application of this strategy is evidenced by several FDA-approved deuterated drugs, including Deutetrabenazine (Austedo®) and Deucravacitinib.[10][][12]

This guide provides a comprehensive technical overview of the core physical and chemical properties of deuterated 3-bromoaniline, offering field-proven insights into its analysis and the underlying scientific principles that make it a molecule of interest for medicinal chemistry.

PART 1: Comparative Physicochemical Properties

The introduction of deuterium into the 3-bromoaniline scaffold results in subtle but measurable changes to its physical properties. While extensive experimental data for deuterated 3-bromoaniline is not widely published, we can infer expected values based on established isotopic principles. The data below is compiled for standard 3-bromoaniline and the theoretical properties for 3-bromoaniline-d4 (with deuterium on the aromatic ring), as this is a common synthetic target.

Table 1: Physicochemical Property Comparison

| Property | 3-Bromoaniline (Non-Deuterated) | This compound (Deuterated) | Rationale for Change |

| Molecular Formula | C₆H₆BrN | C₆H₂D₄BrN | Replacement of 4 H atoms with D atoms. |

| Molecular Weight | 172.02 g/mol [13][14] | 176.05 g/mol (Computed)[15] | Each deuterium atom adds ~1.006 Da to the mass. |

| Appearance | Clear to light yellow/brown liquid or solid[13][14] | Expected to be visually identical | Isotopic substitution does not typically affect visible properties. |

| Melting Point | 15-18 °C[13] | Expected to be slightly higher | C-D bonds are slightly shorter, leading to minor increases in crystal lattice energy. |

| Boiling Point | ~251 °C[2][16][17] | Expected to be slightly higher | Increased mass leads to slightly stronger van der Waals forces. |

| Density | ~1.58 g/mL at 25 °C[17] | Expected to be slightly higher | Similar molecular volume but higher mass results in increased density. |

| pKa | 3.58 (at 25 °C)[17][18] | Expected to be slightly lower | The C-D bond is a slightly weaker electron donor than C-H, which can subtly decrease the basicity of the amine group. |

| Solubility | Slightly soluble in water; soluble in ethanol, ether[1][14] | Expected to have nearly identical solubility | Polarity is not significantly altered by this type of deuteration. |

| Refractive Index | ~1.625 (n20/D)[16][17] | Expected to be nearly identical | Dependent on electronic structure, which is largely unaffected. |

PART 2: Spectroscopic Characterization: The Fingerprint of Deuteration

Confirming the location and extent of deuterium incorporation is critical. A multi-technique spectroscopic approach provides a self-validating system for structural elucidation and purity assessment.[19][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for characterizing deuterated compounds.[20]

-

¹H NMR: The most direct evidence of successful deuteration is the disappearance or significant reduction in the integration of proton signals at the sites of substitution. For this compound, the aromatic proton signals would decrease, while the -NH₂ protons would remain.

-

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a clean spectrum showing signals only at the sites of deuteration. It is the gold standard for confirming isotopic purity.[20]

-

¹³C NMR: Carbon atoms bonded to deuterium (C-D) exhibit a characteristic triplet splitting pattern (due to the spin-1 nature of deuterium) and are shifted slightly upfield compared to C-H carbons.

A common validation technique involves adding a few drops of D₂O to the NMR sample. The labile amine protons (-NH₂) will exchange with deuterium, causing their signal in the ¹H NMR spectrum to disappear, confirming their identity.[21]

Mass Spectrometry (MS)

MS is essential for confirming the change in molecular weight and assessing isotopic distribution.[22]

-

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) will appear at an m/z value that is 4 units higher than that of the non-deuterated compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be retained, but shifted by 4 Da.

-

Isotopic Purity: High-resolution mass spectrometry (HRMS) can quantify the isotopic purity by measuring the relative intensities of the peaks corresponding to the desired deuterated molecule and any residual, partially deuterated or non-deuterated species.

Infrared (IR) Spectroscopy

IR spectroscopy detects the vibrational frequencies of chemical bonds. Because deuterium is heavier than hydrogen, bonds to deuterium vibrate at lower frequencies.[23]

-

C-D vs. C-H Stretching: The aromatic C-H stretching vibrations, typically seen around 3030 cm⁻¹, will be replaced by C-D stretching vibrations at a significantly lower wavenumber (approximately 2200-2300 cm⁻¹).[24]

-

N-D vs. N-H Stretching: If the amine protons are exchanged for deuterium (e.g., by exposure to D₂O), the characteristic primary amine N-H stretches (two bands between 3300-3500 cm⁻¹) will be replaced by N-D stretches in the 2400-2600 cm⁻¹ region.[25][26]

PART 3: Chemical Reactivity & The Deuterium Kinetic Isotope Effect (KIE)

The primary motivation for using deuteration in drug design is to modulate chemical reactivity, specifically metabolic stability.[27] The strength of the C-D bond compared to the C-H bond is the origin of the primary kinetic isotope effect (KIE) , where the rate of a reaction is slowed if the bond to the isotope is broken in the rate-determining step.[][6]

For a molecule like 3-bromoaniline, a potential site of metabolic attack by CYP enzymes is aromatic hydroxylation. If deuteration occurs at such a "soft spot," the metabolic process is significantly impeded.

Caption: The Kinetic Isotope Effect (KIE) in Drug Metabolism.

This diagram illustrates how replacing a metabolically labile C-H bond with a stronger C-D bond can slow the rate-limiting enzymatic cleavage step, leading to reduced metabolite formation and slower systemic clearance. This is the foundational principle for improving the pharmacokinetic profiles of drug candidates.[7]

PART 4: Experimental Protocols

The following section outlines a generalized, self-validating workflow for the quality control and characterization of a synthesized batch of deuterated 3-bromoaniline.

Protocol: Quality Control Analysis of Deuterated 3-Bromoaniline

Objective: To confirm the identity, purity, and extent of deuteration of a sample of this compound using HPLC-UV, LC-MS, and ¹H NMR.

1. Materials & Reagents:

-

Sample: Synthesized this compound

-

Reference Standards: Certified 3-bromoaniline (non-deuterated)

-

HPLC Grade Acetonitrile (ACN) and Water

-

Formic Acid (FA)

-

Deuterated Chloroform (CDCl₃) with TMS for NMR

2. High-Performance Liquid Chromatography (HPLC-UV) for Purity:

-

Step 1 (System Preparation): Equilibrate an HPLC system with a C18 column using a mobile phase gradient (e.g., Water w/ 0.1% FA and ACN w/ 0.1% FA).

-

Step 2 (Standard Preparation): Prepare a stock solution of the non-deuterated reference standard at 1 mg/mL in 50:50 ACN:Water.

-

Step 3 (Sample Preparation): Prepare the deuterated sample at the same concentration.

-

Step 4 (Analysis): Inject the standard and sample. Monitor at a suitable UV wavelength (e.g., 254 nm).

-

Step 5 (Validation): The retention time of the deuterated sample should be nearly identical to the non-deuterated standard. Purity is calculated from the peak area percentage of the main analyte peak. The use of deuterated mobile phases is generally not required for separation but can be used for specialized H/D exchange studies.[28][29]

3. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity:

-

Step 1 (System Setup): Use the same LC method as above, with the eluent directed into an electrospray ionization mass spectrometer (ESI-MS).

-

Step 2 (Analysis): Inject the deuterated sample.

-

Step 3 (Data Acquisition): Acquire the full scan mass spectrum for the peak eluting at the expected retention time.

-

Step 4 (Validation): Confirm the presence of the correct molecular ion for this compound ([M+H]⁺ at m/z 177.99, accounting for bromine isotopes). Compare this to the reference standard ([M+H]⁺ at m/z 173.98). This provides unambiguous confirmation of the mass shift due to deuteration.

4. ¹H NMR for Isotopic Incorporation:

-

Step 1 (Sample Preparation): Accurately weigh and dissolve the deuterated sample in CDCl₃ with TMS.

-

Step 2 (Data Acquisition): Acquire a quantitative ¹H NMR spectrum.

-

Step 3 (Analysis): Integrate the remaining aromatic proton signals against a non-deuterated signal (e.g., the -NH₂ protons) or an internal standard.

-

Step 4 (Validation): The degree of deuteration is calculated from the reduction in the integral values for the aromatic protons compared to a 100% protonated standard. For example, if the aromatic region integrates to 0.1 protons when the amine peak integrates to 2.0 protons, the deuteration level is >95%.

Sources

- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]

- 2. 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications [sonalplasrubind.com]

- 3. CAS 591-19-5: 3-Bromoaniline | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. salamandra.net [salamandra.net]

- 10. medchemexpress.com [medchemexpress.com]

- 12. medium.com [medium.com]

- 13. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]

- 15. This compound | C6H6BrN | CID 71314213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 3-Bromoaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 17. 3-Bromoaniline | 591-19-5 [chemicalbook.com]

- 18. 3-Bromoaniline | 591-19-5 [amp.chemicalbook.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pharmaffiliates.com [pharmaffiliates.com]

- 23. ispc-conference.org [ispc-conference.org]

- 24. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

A Technical Guide to 3-Bromoaniline-d4: Commercial Availability, Synthesis, and Application for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of 3-Bromoaniline-d4, a deuterated analogue of 3-bromoaniline. This document, authored from the perspective of a Senior Application Scientist, aims to furnish researchers and drug development professionals with the essential technical knowledge for sourcing, handling, and effectively utilizing this stable isotope-labeled compound in their research endeavors. The guide will delve into its commercial availability, outline a representative synthetic protocol, detail its analytical characterization, and provide a practical workflow for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

Introduction to this compound and its Significance

This compound (CAS No. 81395-17-7) is a stable isotope-labeled version of 3-bromoaniline where four hydrogen atoms on the aromatic ring have been replaced with deuterium atoms.[1] This isotopic substitution imparts a higher mass to the molecule (molecular weight: 176.05 g/mol ) without significantly altering its chemical properties, making it an invaluable tool in analytical and metabolic studies.[1]

The primary utility of this compound lies in its application as an internal standard for quantitative mass spectrometry. In complex biological matrices, such as plasma or urine, the presence of a deuterated internal standard that co-elutes with the analyte of interest allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical method. Furthermore, deuterated compounds are instrumental in pharmacokinetic studies to trace the metabolic fate of drug candidates.

Commercial Availability and Supplier Landscape

This compound is commercially available from a number of specialized chemical suppliers that focus on stable isotope-labeled compounds. The purity and isotopic enrichment are critical parameters to consider when sourcing this material. Below is a comparative table of some of the key suppliers.

| Supplier | Product Number | Purity/Isotopic Enrichment | Available Quantities |

| Clearsynth | CS-T-67167 | Purity by HPLC: 96.53%[2] | Inquire for details |

| CDN Isotopes | - | 98 atom % D[3] | 0.1 g, 0.25 g[3] |

| Toronto Research Chemicals (TRC) | - | High-purity | 50 mg, 500 mg[4][5] |

Note: This table is not exhaustive and researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and availability.

Synthesis and Purification of this compound: A Representative Protocol

While specific proprietary methods for the synthesis of this compound are employed by commercial suppliers, a general understanding of the synthetic approach is valuable for researchers. The following is a representative protocol for the deuteration of an aromatic amine, which can be adapted for the synthesis of this compound. The most common methods involve hydrogen-deuterium (H/D) exchange reactions on the aromatic ring.

Principle of Synthesis: Acid-Catalyzed H/D Exchange

Aromatic amines can undergo H/D exchange at the ortho and para positions of the aromatic ring under acidic conditions. The use of a deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the catalyst and the deuterium source.

Representative Synthetic Workflow

Caption: A representative workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol (Representative)

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1 equivalent).

-

Deuteration: Under an inert atmosphere (e.g., argon or nitrogen), add deuterated trifluoroacetic acid (CF₃COOD) in excess to serve as the solvent and deuterium source.

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir for a prolonged period (e.g., 24-48 hours) to facilitate the H/D exchange. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of D₂O.

-

Extraction: Neutralize the mixture with a suitable base (e.g., Na₂CO₃ solution) and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques. A Certificate of Analysis (CoA) from the supplier will typically provide the following data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is the primary tool to confirm the degree of deuteration. For a fully deuterated aromatic ring in this compound, the aromatic proton signals that are present in the spectrum of the unlabeled compound (typically in the range of 6.5-7.5 ppm) will be absent or significantly reduced in intensity. The only remaining proton signal would be from the amino (-NH₂) group, which would appear as a broad singlet.

-

¹³C NMR: The ¹³C NMR spectrum will show the carbon signals of the aromatic ring. The signals for the deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the corresponding carbons in the unlabeled compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z corresponding to the mass of the deuterated molecule (C₆H₂D₄BrN). The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will be observed.

Application as an Internal Standard in LC-MS/MS Bioanalysis

This compound is an ideal internal standard for the quantification of 3-bromoaniline or structurally related compounds in biological matrices. The following is a detailed workflow for its use.

Experimental Workflow

Caption: A typical workflow for the use of this compound as an internal standard in LC-MS/MS bioanalysis.

Detailed Protocol (Illustrative Example)

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of 3-bromoaniline (analyte) and this compound (internal standard) in a suitable organic solvent (e.g., methanol).

-

From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution.

-

Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

To 100 µL of the biological sample (e.g., plasma), calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Perform sample extraction. For example, for protein precipitation, add 300 µL of acetonitrile, vortex, and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a suitable C18 column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the analyte and internal standard. The MRM transitions would be specific for each compound (e.g., for 3-bromoaniline: m/z 172 -> fragment ion; for this compound: m/z 176 -> corresponding fragment ion).

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a valuable and commercially available tool for researchers in drug development and other scientific fields requiring high-precision quantitative analysis. Its utility as an internal standard in LC-MS applications is well-established, offering a reliable means to correct for analytical variability. This guide has provided a comprehensive overview of its commercial availability, a representative synthetic approach, and a detailed workflow for its practical application. By understanding these technical aspects, researchers can confidently incorporate this compound into their experimental designs to achieve robust and accurate results.

References

-

PubChem. 3-Bromoaniline. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. August 6, 2025. [Link]

-

International Journal of Health Sciences. Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. July 29, 2022. [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

SpectraBase. 3-Bromoaniline - Optional[1H NMR] - Chemical Shifts. [Link]

-

National Institutes of Health. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]

-

Shimadzu. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

-

RPubs. Use of Internal Standard in LC-MS/MS Method. January 24, 2023. [Link]

-

PubMed. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. October 25, 2020. [Link]

-

Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A. [Link]

-

ResearchGate. synthesis of poly ortho bromo aniline and study its application. [Link]

-

ChemBuyersGuide.com, Inc. Toronto Research Chemicals. [Link]

Sources

- 1. This compound | C6H6BrN | CID 71314213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 5. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Bromoaniline-d4

Foreword: The Analytical Imperative of Isotopic Labeling

In the landscape of modern drug discovery and development, the use of stable isotope-labeled compounds is not merely an academic exercise but a critical component of robust pharmacokinetic (ADME) and metabolic studies.[1][2][3] Deuterium-labeled molecules, such as 3-Bromoaniline-d4, serve as invaluable tracers, allowing researchers to follow the metabolic fate of a parent compound with high precision.[4][5] The strategic replacement of hydrogen with deuterium provides a subtle mass shift that is readily detectable by mass spectrometry without significantly altering the molecule's chemical or biological properties.[2] However, the synthesis of such a labeled compound is only the first step. The true challenge—and the focus of this guide—lies in the rigorous analytical confirmation of its structure. Verifying the precise location and extent of deuterium incorporation is paramount to the integrity of any subsequent biological study.[6] This guide presents a multi-technique spectroscopic approach to the comprehensive characterization of this compound, grounded in the principles of causality and cross-validation.

The Analytical Strategy: A Triad of Spectroscopic Verification

No single analytical technique can provide a complete picture of a deuterated molecule.[7] A self-validating system relies on the convergence of data from orthogonal methods. Our core strategy for this compound integrates Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique interrogates a different molecular property, and together, they provide unambiguous structural confirmation and purity assessment.

Caption: Interlocking evidence from NMR techniques confirms deuteration.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00). [8]2. ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the amine proton signal.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is critical to observe the signals for all carbon atoms clearly.

-

²H NMR Acquisition: Using a broadband probe tuned to the deuterium frequency, acquire the ²H spectrum. A non-deuterated solvent (e.g., CHCl₃) may be used if sample recovery is desired.

-

Comparative Analysis: Perform the same set of experiments on a non-deuterated 3-bromoaniline standard under identical conditions for direct comparison.

Mass Spectrometry (MS): Confirming Isotopic Mass and Purity

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of the molecule, providing definitive proof of the mass increase due to deuterium labeling. [9]High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition and calculating the average deuterium incorporation.

Molecular Ion Confirmation

The molecular weight of 3-bromoaniline (C₆H₆BrN) is 172.02 g/mol . [10]For this compound (C₆H₂D₄BrN), the expected molecular weight is approximately 176.05 g/mol . [11] A key feature of bromine-containing compounds is the characteristic isotopic pattern of bromine, which exists as two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two molecular ion peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2). For this compound, this entire pattern will be shifted by 4 Da.

Expected Molecular Ion Cluster (m/z)

| Species | 3-Bromoaniline (calc.) | This compound (calc.) |

| [M]⁺ (with ⁷⁹Br) | 170.97 | 174.99 |

| [M+2]⁺ (with ⁸¹Br) | 172.97 | 176.99 |

Note: Calculated values are for the exact mass of the most abundant isotopes.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography: Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure analysis of a pure compound, separated from any potential impurities.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion electrospray ionization (ESI) mode.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak. Verify the m/z values of the molecular ion cluster against the theoretical values. The high-resolution data allows for the confirmation of the elemental formula.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy measures the vibrational frequencies of chemical bonds. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift in the stretching frequency of the C-D bond compared to the C-H bond. [9]This provides complementary evidence of deuteration.

The stretching frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the atoms. The C-D bond has nearly the same force constant as the C-H bond, but its reduced mass is greater. This results in a lower vibrational frequency. The relationship can be approximated as:

ν_CD ≈ ν_CH / √2 ≈ 0.71 × ν_CH [12] Expected Key IR Vibrational Frequencies (cm⁻¹)

| Vibration | 3-Bromoaniline | This compound (Expected) | Rationale |

| Aromatic C-H Stretch | ~3050-3100 | Absent | Replacement of C-H with C-D |

| Aromatic C-D Stretch | N/A | ~2250-2300 | Heavier mass of deuterium [12] |

| N-H Stretch | ~3350-3450 (asym/sym) [13] | ~3350-3450 (asym/sym) | Amine group is not deuterated |

| C-Br Stretch | ~680 [13] | ~680 | Unaffected by deuteration |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As 3-bromoaniline is a liquid at room temperature, a spectrum can be acquired directly by placing a small drop of the neat liquid between two KBr or NaCl plates.

-

Background Collection: Obtain a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Sample Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Spectral Interpretation: Identify the key vibrational bands, paying close attention to the disappearance of the aromatic C-H stretch and the appearance of the C-D stretch in the ~2250 cm⁻¹ region.

UV-Vis Spectroscopy: An Electronic Signature

UV-Vis spectroscopy probes the electronic transitions within the molecule. For aromatic compounds like 3-bromoaniline, characteristic absorbance maxima (λmax) are observed. Deuteration of the aromatic ring has a negligible effect on the electronic structure. Therefore, the UV-Vis spectrum of this compound is expected to be nearly identical to that of its non-deuterated counterpart. [13]This analysis serves as a useful confirmation of the core chromophore's integrity. The parent compound, aniline, shows absorption maxima around 230 nm and 280 nm. [14][15]Halogenated anilines show similar profiles. [13] Expected UV-Vis Data

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) |

| 4-Bromoaniline [13] | Ethanol | 245 | 297 |

| This compound | Ethanol | ~245 | ~297 |

Conclusion: A Synthesis of Spectroscopic Evidence

The rigorous characterization of this compound is achieved not by a single measurement, but by the logical synthesis of complementary data. NMR confirms the where (position) and how much (extent) of deuteration. Mass spectrometry confirms the what (correct molecular mass and formula). IR spectroscopy provides corroborating evidence of the change in bond vibrational energies. Together, these techniques form a self-validating analytical package, ensuring that the isotopically labeled molecule is precisely what it purports to be, thereby guaranteeing the integrity of the invaluable research in which it will be used.

References

- A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives. Benchchem.

- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds. Benchchem.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.

- A Comparative Guide to the Quantitative Analysis of Deuteration Levels in Synthesized Compounds. Benchchem.

- Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.

- Effects of Other NMR-Active Nuclei on 1H and 13C NMR Spectra. Organic Chemistry Data, Prof. Hans Reich, UW-Madison.

- 3-Bromoaniline(591-19-5) 1H NMR spectrum. ChemicalBook.

- Long range deuterium isotope effects on 13 C NMR chemical shifts of 2-alkanones in CD 3 OD solutions of imidazolium acetate ionic liquids. RSC Advances.

- Isotope shifts and other isotope effects. The Hebrew University of Jerusalem.

- Benzenamine, 3-bromo-. NIST WebBook.

- This compound. PubChem, NIH.

- Isotopic labeling of metabolites in drug discovery applications. PubMed, NIH.

- Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate.

- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry.

- An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies. Benchchem.

- Beginning Problem #14. WebSpectra - Problems in NMR and IR Spectroscopy.

- UV-Vis Absorption Spectrum of Aniline. SIELC Technologies.

- The effect of deuteration on an infrared spectrum. YouTube.

- The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

- UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... ResearchGate.

Sources

- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 5. metsol.com [metsol.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. Benzenamine, 3-bromo- [webbook.nist.gov]

- 11. This compound | C6H6BrN | CID 71314213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

The Strategic Utility of 3-Bromoaniline in the Synthesis of Novel Compounds: A Technical Guide for Researchers

Introduction: The Versatility of a Substituted Aniline

In the landscape of modern organic synthesis, the selection of a starting material is a critical decision that dictates the feasibility and efficiency of a synthetic route. 3-Bromoaniline, a simple yet highly versatile aromatic amine, has emerged as a cornerstone building block for the construction of a diverse array of complex organic molecules. Its utility spans the pharmaceutical, agrochemical, and materials science industries, where it serves as a key precursor to novel compounds with tailored biological and physical properties.[1]

The strategic placement of the bromine atom at the meta-position relative to the amino group endows 3-bromoaniline with a unique reactivity profile. The electron-donating amino group and the electron-withdrawing, yet synthetically versatile, bromine atom create a scaffold ripe for a multitude of chemical transformations. This guide provides an in-depth technical overview of the core synthetic strategies employing 3-bromoaniline, with a focus on field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Before proceeding with any experimental work, it is crucial to be familiar with the safety precautions for handling 3-bromoaniline. It is classified as an acute toxicant and an irritant.[2] Always consult the Safety Data Sheet (SDS) and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and eye protection.

Core Synthetic Transformations: A Gateway to Molecular Diversity

The synthetic power of 3-bromoaniline lies in its ability to undergo a variety of robust and well-established cross-coupling reactions, as well as its utility in the construction of heterocyclic systems. The bromine atom serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, while the amino group can be a key participant in cyclization reactions or be further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modern Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in the synthesis of complex organic molecules.[3] 3-Bromoaniline is an excellent substrate for several of these transformations, enabling the straightforward construction of biaryl systems and other functionalized derivatives.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[4] The reaction of 3-bromoaniline with various arylboronic acids provides a direct route to 3-aminobiphenyl derivatives, which are prevalent motifs in many biologically active molecules.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-rich anilines, bulky and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step of the catalytic cycle.

Data Presentation: Suzuki-Miyaura Coupling of Bromoaniline Isomers

The following table summarizes a comparative study on the micellar Suzuki-Miyaura cross-coupling of bromoaniline isomers with 2-thienylboronic acid, highlighting the influence of the bromine position on reactivity.[5]

| Aniline Derivative | Product | Reaction Time (min) | Yield (%) |

| 2-Bromoaniline | 2-(Thiophen-2-yl)aniline | 15 | 86 |

| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 15 | 64 |

| 3-Bromoaniline | 3-(Thiophen-2-yl)aniline | 60 | 96 |

| 4-Bromoaniline | 4-(Thiophen-2-yl)aniline | 15 | 91 |

This data indicates that while 3-bromoaniline may exhibit slightly slower initial reaction kinetics compared to its isomers under these specific conditions, excellent yields can be achieved with a modest increase in reaction time.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoaniline

This protocol is a generalized procedure adaptable for the coupling of 3-bromoaniline with various arylboronic acids.

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(PPh₃)₄, 2-5 mol%), the arylboronic acid (1.2 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Reagent Addition: Add 3-bromoaniline (1.0 equivalent) to the flask.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe.

-

Reaction: Heat the mixture with vigorous stirring at a temperature typically ranging from 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. Starting from 3-bromoaniline, this reaction can be employed in two ways: using the amino group of 3-bromoaniline to couple with another aryl halide, or using the bromo-substituent to couple with a primary or secondary amine. The latter is particularly useful for synthesizing unsymmetrical N,N'-diaryl- or N-alkyl-N'-aryl-meta-phenylenediamines.

The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes the reductive elimination of the C-N bond and prevents catalyst deactivation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Bromoaniline

This protocol outlines a general procedure for the coupling of 3-bromoaniline with a primary or secondary amine.

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equivalents) to an oven-dried Schlenk tube.

-

Reagent Addition: Add 3-bromoaniline (1.0 equivalent) and the desired amine (1.2 equivalents).

-

Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture with vigorous stirring, typically between 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, filtered through a pad of celite to remove palladium residues, and then washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[6] This reaction is an excellent method for introducing alkynyl functionalities onto the 3-bromoaniline scaffold, creating versatile intermediates for further transformations, such as the synthesis of heterocycles or "click" chemistry applications.

The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and, in some cases, the solvent.[7]

Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Bromoaniline

This protocol provides a general method for the Sonogashira coupling of 3-bromoaniline with a terminal alkyne.

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Reagent and Solvent Addition: Add 3-bromoaniline (1.0 equivalent) and the terminal alkyne (1.2 equivalents). Then, add a degassed solvent and a base, such as triethylamine or diisopropylamine.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 3-(alkynyl)aniline product.

Copper-Catalyzed Ullmann Condensation: A Classic Route to C-N and C-O Bonds

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[8] While often requiring harsher conditions than palladium-catalyzed methods, modern advancements with the use of ligands have enabled these reactions to proceed at lower temperatures.[9] The Ullmann reaction is a valuable alternative, particularly for large-scale synthesis where cost is a significant factor. 3-Bromoaniline can be coupled with phenols or anilines to form diaryl ethers or diarylamines, respectively.

Experimental Protocol: Ligand-Assisted Ullmann-type Coupling of 3-Bromoaniline with a Phenol

This protocol is a representative procedure for the synthesis of a diaryl ether from 3-bromoaniline.

-

Reaction Setup: To a reaction vessel, add CuI (5-10 mol%), a suitable ligand (e.g., a diamine or an amino acid like N,N-dimethylglycine, 10-20 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equivalents).

-

Reagent and Solvent Addition: Add the phenol (1.2 equivalents) and 3-bromoaniline (1.0 equivalent), followed by a high-boiling polar solvent such as DMSO or DMF.

-

Reaction: Heat the mixture under an inert atmosphere at a temperature typically ranging from 90-130 °C. Monitor the reaction by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer to remove the solvent and any remaining starting materials. The product is then isolated after drying, concentration, and purification by column chromatography.

Application in the Synthesis of Bioactive Heterocycles

3-Bromoaniline is a valuable precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, many of which form the core of pharmacologically active molecules.[10]

Synthesis of Quinazolines

Quinazolines are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[11] 3-Bromoaniline can be used as a key building block in their synthesis. For example, reaction with an appropriately substituted anthranilonitrile derivative can lead to the formation of 4-(3-bromophenylamino)quinazolines, which are potent kinase inhibitors.[12]

Visualization: Synthesis of a Quinazoline Derivative

Synthesis of Benzimidazoles

The benzimidazole scaffold is another privileged structure in medicinal chemistry, found in a variety of approved drugs. While typically synthesized from o-phenylenediamines, derivatives of 3-bromoaniline can be elaborated through cross-coupling and subsequent cyclization strategies to form functionalized benzimidazoles. For instance, a Buchwald-Hartwig amination to introduce an o-aminoaryl group, followed by cyclization with an aldehyde or carboxylic acid derivative, can provide access to this important heterocyclic system.

Synthesis of Carbazoles

Carbazoles are a class of nitrogen-containing tricyclic aromatic compounds with interesting photophysical properties and biological activities. Palladium-catalyzed tandem reactions, involving an initial amination followed by an intramolecular C-H activation/arylation, can be employed to synthesize carbazoles from anilines and 1,2-dihaloarenes. 3-Bromoaniline can serve as the aniline component in such a strategy, leading to the formation of bromo-substituted carbazoles that can be further functionalized.

Conclusion: A Strategic Starting Point for Innovation

3-Bromoaniline is far more than a simple halogenated amine; it is a strategic and versatile starting material that provides a reliable and efficient entry point to a vast chemical space. Its ability to readily participate in a suite of powerful cross-coupling reactions, coupled with its utility in the construction of diverse heterocyclic scaffolds, makes it an invaluable tool for chemists in the pursuit of novel compounds. This guide has outlined the fundamental principles and provided practical, field-tested protocols to empower researchers to harness the full synthetic potential of 3-bromoaniline. By understanding the causality behind experimental choices and leveraging the robust methodologies described herein, scientists can continue to build upon this versatile platform to develop the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

- Ackermann, L., Althammer, A., & Mayer, P. (2009). Highly Regioselective Syntheses of Functionalized Indoles and Carbazoles via a Palladium-Catalyzed Tandem Reaction. Synthesis, 2009(20), 3493-3503.

- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of Anilines.